molecular formula C10H21Cl2N5O B035412 Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate CAS No. 102207-44-3

Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate

Cat. No. B035412
CAS RN: 102207-44-3
M. Wt: 298.21 g/mol
InChI Key: OXWOKCLZBFKFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is a chemical compound that has been widely used in scientific research applications. This compound has a unique molecular structure that makes it an important tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as to have anxiolytic and sedative effects. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an important tool for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the use of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate in scientific research. One potential direction is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Another potential direction is the study of the central nervous system, particularly the GABA-A receptor, which may lead to the development of new drugs for the treatment of anxiety and other related disorders. Additionally, Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate may be used in the development of new antioxidant therapies for the treatment of various diseases.

Synthesis Methods

The synthesis method of Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate involves the reaction between 4-methyl-3-piperidinone and hydrazine hydrate in the presence of a suitable catalyst. The resulting compound is then treated with hydrochloric acid to obtain Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate.

Scientific Research Applications

Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has been extensively used in scientific research applications, particularly in the field of pharmacology. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it an important tool for the development of new drugs for the treatment of various diseases. Pyridazine, 3-hydrazino-4-methyl-6-piperidino-, dihydrochloride, hydrate has also been used in the study of the central nervous system, as it has been shown to have anxiolytic and sedative effects.

properties

CAS RN

102207-44-3

Molecular Formula

C10H21Cl2N5O

Molecular Weight

298.21 g/mol

IUPAC Name

(4-methyl-6-piperidin-1-ylpyridazin-3-yl)hydrazine;hydrate;dihydrochloride

InChI

InChI=1S/C10H17N5.2ClH.H2O/c1-8-7-9(13-14-10(8)12-11)15-5-3-2-4-6-15;;;/h7H,2-6,11H2,1H3,(H,12,14);2*1H;1H2

InChI Key

OXWOKCLZBFKFGI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl

Canonical SMILES

CC1=CC(=NN=C1NN)N2CCCCC2.O.Cl.Cl

Other CAS RN

102207-44-3

synonyms

[4-methyl-6-(1-piperidyl)pyridazin-3-yl]hydrazine hydrate dihydrochlor ide

Origin of Product

United States

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